N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide: is a complex organic compound characterized by its unique thieno[3,2-d]pyrimidin-4-one core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thieno[3,2-d]pyrimidin-4-one core.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-2(4H)-yl)acetamide
- N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-5(4H)-yl)acetamide
Uniqueness
N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is unique due to its specific substitution pattern and the resulting biological activity. Its distinct structure allows for unique interactions with molecular targets, differentiating it from other similar compounds.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2S/c21-15-8-4-5-9-16(15)23-17(25)10-24-12-22-18-14(11-27-19(18)20(24)26)13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNKNMCZJDVAGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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